molecular formula C29H56O2 B14482214 Hexadec-8-EN-1-YL tridecanoate CAS No. 64767-83-5

Hexadec-8-EN-1-YL tridecanoate

Cat. No.: B14482214
CAS No.: 64767-83-5
M. Wt: 436.8 g/mol
InChI Key: FEEWNAJGUCUTAP-UHFFFAOYSA-N
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Description

Hexadec-8-EN-1-YL tridecanoate is an organic compound with the molecular formula C29H56O2. It is an ester formed from hexadec-8-en-1-ol and tridecanoic acid. This compound is characterized by its long carbon chains and the presence of a double bond in the hexadecyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-8-EN-1-YL tridecanoate can be synthesized through esterification. The reaction involves the condensation of hexadec-8-en-1-ol with tridecanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexadec-8-EN-1-YL tridecanoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the hexadecyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Ammonia or amines for amide formation, and water or hydroxide ions for hydrolysis.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amides, acids.

Scientific Research Applications

Hexadec-8-EN-1-YL tridecanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cell membranes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of hexadec-8-EN-1-YL tridecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of hexadec-8-en-1-ol and tridecanoic acid. These products can then participate in further metabolic pathways.

Comparison with Similar Compounds

Hexadec-8-EN-1-YL tridecanoate can be compared with other similar esters, such as:

    Hexadec-8-EN-1-YL dodecanoate: Similar structure but with a shorter acyl chain.

    Hexadec-8-EN-1-YL tetradecanoate: Similar structure but with a slightly shorter acyl chain.

    Hexadec-8-EN-1-YL pentadecanoate: Similar structure but with a slightly shorter acyl chain.

These compounds share similar chemical properties but differ in their physical properties, such as melting points and solubilities, due to the varying lengths of their acyl chains.

Properties

CAS No.

64767-83-5

Molecular Formula

C29H56O2

Molecular Weight

436.8 g/mol

IUPAC Name

hexadec-8-enyl tridecanoate

InChI

InChI=1S/C29H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-31-29(30)27-25-23-21-19-14-12-10-8-6-4-2/h15-16H,3-14,17-28H2,1-2H3

InChI Key

FEEWNAJGUCUTAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)OCCCCCCCC=CCCCCCCC

Origin of Product

United States

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